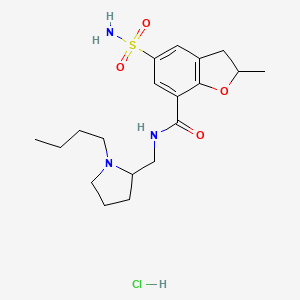
トリプトニド
概要
説明
科学的研究の応用
Triptonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.
Medicine: Explored for its potential in treating inflammatory diseases, autoimmune disorders, and various cancers.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents.
作用機序
トリプトニドは、複数の分子標的と経路を通じてその効果を発揮します。 ヒートショックプロテイン70(HSP70)、核因子κB(NFκB)、シクロオキシゲナーゼ-2(Cox-2)の活性を阻害することが示されています . さらに、PI3K/AKT/mTORシグナル伝達経路を調節し、核因子エリトロイド2関連因子2(Nrf2)を活性化し、それに続く酸化ストレスからの保護につながります . これらのメカニズムは、抗炎症、免疫抑制、抗癌特性に貢献しています .
6. 類似の化合物との比較
トリプトニドは、トリプテリギウム・ウィルフォルディーから単離された別のジテルペノイドトリエポキシドであるトリプトリドと構造的に類似しています . 両方の化合物は、トリプトニドではカルボニル基、トリプトリドではヒドロキシル基の存在が主な違いである、類似の分子骨格を共有しています . この構造上の違いは、各化合物に独自の生物活性を付与しています。 たとえば、両方の化合物が抗炎症および抗癌特性を示していますが、トリプトニドは可逆的な男性避妊薬として独自の効力を示しています . セラストロールやウィルフォライドなどの他の類似の化合物も、抗炎症および免疫抑制活性を有しています .
結論として、トリプトニドは、さまざまな科学および医学分野で大きな可能性を秘めた多面的な化合物です。その独自の化学構造と多様な生物活性により、継続的な研究開発の価値のある対象となっています。
Safety and Hazards
準備方法
Triptonide can be synthesized through various methods, including extraction from Tripterygium wilfordii and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol . Chemical synthesis routes include the use of tetralinone, α-abietic acid, or α-dehydroabietic acid as starting materials, and reactions such as the Diels-Alder reaction, polyene cyclization, and metal catalysis . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques like nanostructure formation to enhance solubility and bioavailability .
化学反応の分析
トリプトニドは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物には、エポキシドとヒドロキシル化誘導体が含まれます . この化合物の独特のトリエポキシド構造は、複雑な生化学的経路に参加することを可能にし、さまざまな用途に適した多用途な分子となっています .
4. 科学研究の応用
トリプトニドは、幅広い科学研究の応用範囲を持っています。
類似化合物との比較
Triptonide is structurally similar to triptolide, another diterpenoid triepoxide isolated from Tripterygium wilfordii . Both compounds share a similar molecular framework, with the primary difference being the presence of a carbonyl group in triptonide and a hydroxyl group in triptolide . This structural variation imparts unique biological activities to each compound. For instance, while both compounds exhibit anti-inflammatory and anticancer properties, triptonide has shown distinct efficacy as a reversible male contraceptive . Other similar compounds include celastrol and wilforlide, which also possess anti-inflammatory and immunosuppressive activities .
特性
IUPAC Name |
(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317412 | |
| Record name | (-)-Triptonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-11-9 | |
| Record name | (-)-Triptonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptonide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Triptonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38647-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of triptonide?
A1: Triptonide is a diterpenoid triepoxide, meaning it possesses a core structure with 20 carbon atoms and three epoxide rings.
Q2: Can you provide the molecular formula and weight of triptonide?
A2: The molecular formula of triptonide is C20H24O6, and its molecular weight is 360.4 g/mol.
Q3: Does triptonide interact with specific proteins?
A3: Yes, research suggests that triptonide can bind to certain proteins. For instance, it has been shown to interact with the ligand binding domain (LBD) of the human estrogen receptor alpha (ERα) with weak affinity. [] Additionally, triptonide has been reported to influence the activity of various signaling pathways, including EGFR/PI3K/AKT, Sonic Hedgehog-Gli1, and MAPK. [, , , ]
Q4: How does triptonide affect the EGFR/PI3K/AKT signaling pathway?
A4: Triptonide has been shown to inhibit the EGFR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. By suppressing this pathway, triptonide can inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth. []
Q5: Does triptonide influence inflammatory responses?
A5: Yes, triptonide demonstrates significant anti-inflammatory effects. Studies suggest that it can ameliorate middle cerebral artery occlusion-induced cerebral ischemic damage in rats by regulating the inflammatory response. [] It also reduces levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), TNF-α, and IL-6, while increasing levels of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor. [, ]
Q6: What is known about the pharmacokinetics of triptonide in rats?
A6: Following intravenous administration in rats, triptonide exhibits a wide tissue distribution, with high concentrations found in the lung and liver. [] It is primarily metabolized in the liver, and only a small percentage of unchanged triptonide is excreted in urine and bile. [] Studies suggest that Glycyrrhiza can enhance the metabolism and excretion of triptonide in rats. [, , ]
Q7: Are there any known drug-metabolizing enzyme interactions with triptonide?
A7: While specific information on triptonide’s interactions with drug-metabolizing enzymes is limited in the provided research, its metabolism in the liver suggests potential interactions. Further investigation is needed to characterize these interactions fully.
Q8: What types of in vitro assays have been used to study triptonide?
A8: Various in vitro assays have been employed to investigate the biological activity of triptonide. These include cell viability assays (MTT and CCK-8), colony formation assays, cell cycle analysis, apoptosis assays, wound healing assays, and transwell assays for cell migration and invasion. [, ]
Q9: What animal models have been used to study the effects of triptonide?
A9: Research on triptonide utilizes various animal models, including rat models of rheumatoid arthritis, doxorubicin-induced cardiotoxicity, cerebral ischemic damage, and inflammatory pain. [, , , ] Additionally, mouse models have been used to study its effects on immune function and pain hypersensitivity. [, ]
Q10: Is there any information available regarding the toxicity of triptonide?
A10: While triptonide demonstrates potent biological activity, it's crucial to acknowledge its potential toxicity. Studies have reported toxicity concerns associated with triptonide, which have limited its clinical application. [, , ] Further research is necessary to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



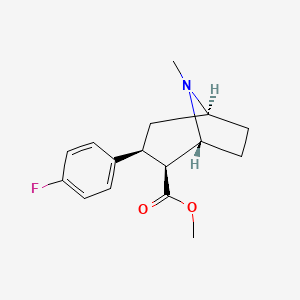
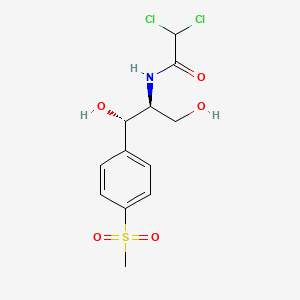
![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)
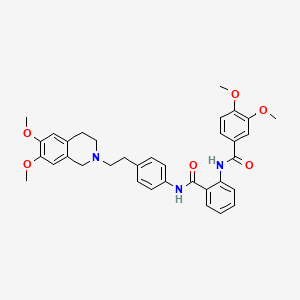
![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
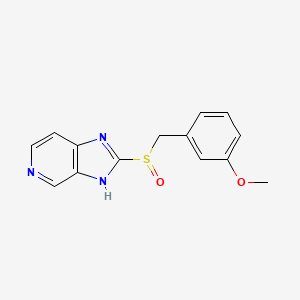
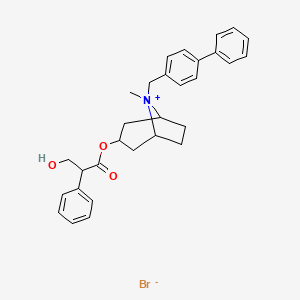
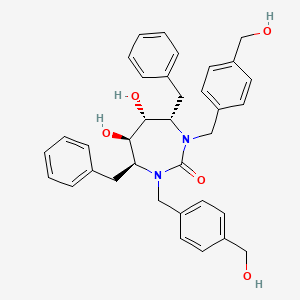
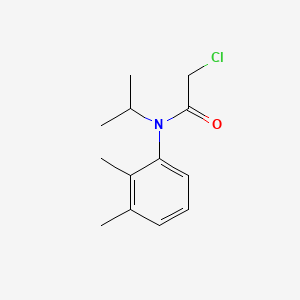
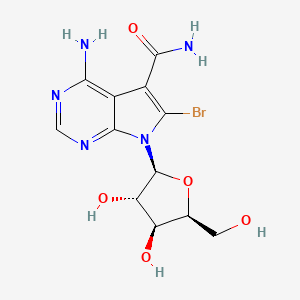

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)
